4-(4-t-Butylphenoxymethyl)phenylZinc bromide
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Overview
Description
4-(4-tert-butylphenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-tert-butylphenoxymethyl)phenylzinc bromide typically involves the reaction of 4-(4-tert-butylphenoxymethyl)bromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
4-(4-tert-butylphenoxymethyl)bromobenzene+Zn→4-(4-tert-butylphenoxymethyl)phenylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-tert-butylphenoxymethyl)phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.
Coupling Reactions: It is extensively used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Often used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Solvents: Tetrahydrofuran is commonly used due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
4-(4-tert-butylphenoxymethyl)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(4-tert-butylphenoxymethyl)phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium catalysts and the subsequent formation of biaryl compounds.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-trifluoromethylphenyl)zinc bromide
- 4-(4-methoxyphenyl)zinc bromide
- 4-(4-chlorophenyl)zinc bromide
Uniqueness
4-(4-tert-butylphenoxymethyl)phenylzinc bromide is unique due to its tert-butyl group, which provides steric hindrance and enhances the stability of the compound. This makes it particularly effective in cross-coupling reactions compared to other similar organozinc compounds.
Properties
Molecular Formula |
C17H19BrOZn |
---|---|
Molecular Weight |
384.6 g/mol |
IUPAC Name |
bromozinc(1+);1-tert-butyl-4-(phenylmethoxy)benzene |
InChI |
InChI=1S/C17H19O.BrH.Zn/c1-17(2,3)15-9-11-16(12-10-15)18-13-14-7-5-4-6-8-14;;/h5-12H,13H2,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
GGZHEVJKJIZUCK-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC=[C-]C=C2.[Zn+]Br |
Origin of Product |
United States |
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